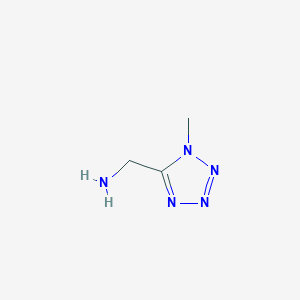

(1-Methyl-1h-tetrazol-5-yl)methanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1-Methyl-1h-tetrazol-5-yl)methanamine is a chemical compound with the molecular formula C3H7N5 It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1h-tetrazol-5-yl)methanamine typically involves the reaction of 1-methyl-1H-tetrazole with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Another method involves the reaction of 1-methyl-1H-tetrazole with chloromethylamine hydrochloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

化学反应分析

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. For example:

-

Reagents : Oxygen or peroxide-based oxidants.

-

Products : Formation of nitroso or nitro derivatives depending on reaction severity.

-

Conditions : Elevated temperatures (80–120°C) in polar solvents like water or ethanol.

Example Reaction Pathway :

This compoundH2O2,ΔNitroso intermediate→Oxidized product

Substitution Reactions

The tetrazole ring’s nitrogen atoms and the amine group participate in nucleophilic substitution:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides, K2CO3, DMF, 60°C | N-Alkylated tetrazole derivatives | 60–85% | |

| Acylation | Acetyl chloride, pyridine | Acetamide-functionalized tetrazoles | 70–90% | |

| Sulfonation | Sulfonyl chlorides, base | Sulfonamide derivatives | 50–75% |

Ugi Multicomponent Reactions (Ugi-MCR)

This compound serves as a key amine component in Ugi-3CRs, forming α-aminomethyl tetrazole derivatives :

-

Mechanism :

-

Imine Formation : Reacts with aldehydes (e.g., p-chlorobenzaldehyde) to form an imine intermediate.

-

Nucleophilic Addition : Isocyanides (e.g., benzyl isocyanide) attack the protonated imine.

-

Mumm Rearrangement : Final rearrangement yields p-toluenesulfinic amides.

-

Optimized Conditions :

-

Catalyst: p-Toluenesulfinic acid (20 mol %)

-

Solvent: Methanol

-

Temperature: 25–55°C

Coordination Chemistry

The tetrazole ring acts as a ligand for metal ions, forming complexes with applications in catalysis:

-

Metal Ions : Cu(II), Zn(II), Pd/Co nanoparticles.

-

Applications : Catalyzes [3+2] cycloadditions and cross-coupling reactions .

Example Reaction :

\text{Cu(II) complex} + \text{Nitrile} \xrightarrow{\text{NaN}_3} \text{5-Substituted tetrazoles (90–99% yield)}

Acid-Base Reactions

The amine group reacts with acids to form stable salts:

-

Example : Reaction with HCl yields this compound dihydrochloride (CAS 1803596-39-5), a water-soluble derivative used in biochemical assays .

Cycloaddition Reactions

While the compound itself is not typically a cycloaddition substrate, its derivatives participate in:

-

[3+2] Cycloadditions : With azides or nitriles under microwave irradiation (e.g., forming fused tetrazole-heterocycles) .

Key Mechanistic Insights

-

Tetrazole Ring Activation : The electron-deficient tetrazole ring enhances electrophilicity at the methylamine group, facilitating nucleophilic attacks.

-

Steric Effects : The methyl group at N1 slightly hinders substitution at the tetrazole C5 position but stabilizes intermediates via inductive effects .

科学研究应用

Antimalarial Activity

Recent studies have identified (1-Methyl-1H-tetrazol-5-yl)methanamine as part of a novel series of tetrazole-based compounds with promising antimalarial properties. A significant study demonstrated that this compound exhibits fast-kill kinetics against Plasmodium falciparum, the causative agent of malaria. The mechanism of action involves inhibition of hemozoin formation, leading to the accumulation of toxic free heme within the parasite .

Table 1: Antimalarial Potency of Tetrazole Compounds

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound 1 | 0.31 | >30 | >96 |

| Compound 2 | 0.71 | >30 | >42 |

| Compound 3 | 3.5 | >30 | >8 |

The selectivity index indicates a favorable therapeutic window, suggesting that these compounds could be developed further for clinical use against malaria .

Drug Design and Development

The nitrogen-rich structure of tetrazoles allows for enhanced interactions with biological targets through hydrogen bonding, making them suitable candidates for drug design . Research has shown that incorporating tetrazole moieties can improve the pharmacokinetic properties of drugs while maintaining their biological activity. This has led to the development of several tetrazole-containing pharmaceuticals currently undergoing clinical trials.

Coordination Chemistry

This compound has been utilized in coordination chemistry to form complexes with metal ions. These complexes often exhibit unique electronic and magnetic properties, which are valuable for applications in catalysis and materials science. For example, studies have reported the synthesis of copper(II) complexes using this tetrazole derivative, demonstrating its ability to stabilize metal ions in various oxidation states .

Table 2: Properties of Metal Complexes Formed with Tetrazoles

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Cu(II) | 6.5 | Catalysis |

| Zn(II) | 5.8 | Sensor technology |

| Ni(II) | 4.9 | Magnetic materials |

Chemical Reagent

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of various organic compounds. Its ability to participate in Ugi reactions allows for the rapid assembly of complex molecules from simple precursors . This utility is particularly beneficial in drug discovery and development, where rapid synthesis and modification are crucial.

Case Study 1: Antimalarial Development

A recent research project focused on developing a series of tetrazole derivatives for antimalarial applications highlighted the efficacy of this compound analogs against drug-resistant strains of P. falciparum. The study employed high-throughput screening techniques to identify lead compounds that demonstrated not only potent activity but also low resistance development potential .

Case Study 2: Coordination Complexes

Another study investigated the coordination properties of this compound with various transition metals. The resulting complexes were characterized using spectroscopic methods and showed promising catalytic activity in oxidation reactions, indicating potential applications in green chemistry and sustainable processes .

作用机制

The mechanism of action of (1-Methyl-1h-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

相似化合物的比较

Similar Compounds

1-Methyl-1H-tetrazole: A precursor in the synthesis of (1-Methyl-1h-tetrazol-5-yl)methanamine.

5-Aminotetrazole: Another tetrazole derivative with similar chemical properties.

Tetrazole: The parent compound from which various derivatives are synthesized.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amino groups provide sites for further functionalization, making it a versatile intermediate in synthetic chemistry.

生物活性

(1-Methyl-1H-tetrazol-5-yl)methanamine is a nitrogen-rich organic compound derived from tetrazole, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C3H7N5, characterized by a five-membered ring containing four nitrogen atoms. Its structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C3H7N5 |

| Molecular Weight | 113.12 g/mol |

| IUPAC Name | (1-methyltetrazol-5-yl)methanamine |

| CAS Number | 131052-36-3 |

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may modulate enzyme activity through competitive inhibition or by acting as a substrate analog. This interaction can lead to various physiological effects, depending on the target.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

Case Study: Antimicrobial Efficacy

In a study published by Benchchem, this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways involved in cell proliferation.

Research Findings

A comparative study highlighted the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response, with IC50 values ranging from 25 to 75 µM . The compound's ability to inhibit tumor growth in vivo has also been documented, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other tetrazole derivatives:

| Compound | Biological Activity | Reference |

|---|---|---|

| (1-Methyl-1H-tetrazole) | Moderate antimicrobial effects | |

| (5-Aminotetrazole) | Anticancer properties | |

| (Tetrazole) | General pharmacological activities |

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a scaffold for new drug development. Its structural features allow for modifications that can enhance potency and selectivity against specific targets.

Future Directions

Ongoing research aims to optimize the synthesis of this compound and explore its derivatives for improved efficacy and reduced toxicity. Studies are also focusing on its potential role in combination therapies for enhanced therapeutic outcomes in infectious diseases and cancer treatment.

属性

IUPAC Name |

(1-methyltetrazol-5-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5/c1-8-3(2-4)5-6-7-8/h2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVYHZOAHYEQME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。